2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Overview
Description
2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound with a unique structure that combines a naphthalene moiety, a piperidine ring, and a hexahydrocinnolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, starting with the preparation of the naphthalene-1-carbonyl chloride, which is then reacted with piperidine to form the naphthalene-1-carbonyl piperidine intermediate. This intermediate is further reacted with a suitable aldehyde or ketone to form the final hexahydrocinnolinone structure. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the carbonyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-1-carbonyl chloride and naphthalene-2-carbonyl chloride share structural similarities.
Piperidine derivatives: Compounds such as 1-(piperidin-4-yl)methanamine and 1-(piperidin-4-yl)ethanone.
Hexahydrocinnolinone derivatives: Compounds like 2,3,5,6,7,8-hexahydrocinnolin-3-one and its substituted analogs.
Uniqueness
What sets 2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one apart is its unique combination of structural elements, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[[1-(naphthalene-1-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c29-24-16-20-7-2-4-11-23(20)26-28(24)17-18-12-14-27(15-13-18)25(30)22-10-5-8-19-6-1-3-9-21(19)22/h1,3,5-6,8-10,16,18H,2,4,7,11-15,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWITINHKIIWRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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